Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a synthetic small molecule featuring a benzofuropyrimidine core fused with a cyclopentyl substituent at position 2. The compound’s structure includes a thioether-linked acetyl group bridging the pyrimidine ring to an ethyl benzoate moiety. Its molecular complexity, including a bulky cyclopentyl group and benzofuropyrimidine scaffold, likely influences its physicochemical properties and biological activity.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S/c1-2-33-25(32)16-11-13-17(14-12-16)27-21(30)15-35-26-28-22-19-9-5-6-10-20(19)34-23(22)24(31)29(26)18-7-3-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKMORDCBBRLIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with potential biological activity. This article delves into its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Group : Contributes to the solubility and reactivity of the compound.
- Benzofuro[3,2-d]pyrimidine Core : This moiety is known for its pharmacological significance.
- Sulfanyl Acetylamino Linkage : This functional group may enhance biological activity through interactions with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 353.42 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds similar to Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate exhibit antimicrobial activity. For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown moderate activity against both gram-positive and gram-negative bacteria.
Case Study :
A study demonstrated that a related compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Compounds containing pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.
Research Findings :
In vitro assays revealed that similar compounds could induce apoptosis in various cancer cell lines. For example, a related benzofuro-pyrimidine derivative was found to decrease cell viability in MCF-7 breast cancer cells by approximately 50% at a concentration of 10 µM .
The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, leading to disrupted DNA replication in rapidly dividing cells. Additionally, the sulfanyl group may facilitate interactions with thiol-containing biomolecules, enhancing the compound's efficacy.
Synthesis
The synthesis of Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multi-step reactions starting from readily available precursors.
Synthetic Route Overview
- Formation of Benzofuro-Pyrimidine Core : Utilizing cyclization reactions.
- Introduction of Sulfanyl Group : Employing thiol reagents under acidic conditions.
- Acetylation and Ethyl Ester Formation : Using acetic anhydride and ethanol.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidine derivatives modified with sulfur-containing linkers and aromatic ester groups. Below is a systematic comparison with structurally analogous compounds, focusing on substituents, fused ring systems, and computed physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Methoxy groups (e.g., in ) enhance aqueous solubility but reduce lipophilicity (lower XLogP3). Aromatic substituents (e.g., phenyl in , nitrophenyl in ) favor π-π stacking interactions but may reduce metabolic stability.
Fused Ring Systems: Benzofuropyrimidine (target compound) vs. thienopyrimidine (): The oxygen atom in benzofuro cores may improve hydrogen-bonding capacity compared to sulfur in thieno systems, which could increase metabolic resistance . Benzothiolopyrimidine () introduces sulfur into the fused ring, elevating XLogP3 (4.2 vs. 3.8 in thieno analogs), suggesting higher lipophilicity.
Physicochemical Properties: Compounds with thieno or benzothiolo cores () exhibit XLogP3 values of 3.8–4.2, indicating moderate-to-high lipophilicity. The pyrimidoindole derivative () has the highest polar surface area (175 Ų), likely due to the nitro group and indole nitrogen, which may limit blood-brain barrier penetration.
Research Implications
The target compound’s structural uniqueness lies in its cyclopentyl-benzofuropyrimidine hybrid , which combines steric bulk with a hydrogen-bond-capable fused ring. Compared to analogs, this design may optimize both solubility (via the benzoate ester) and target affinity (via the rigid benzofuro core). However, the lack of experimental data (e.g., IC₅₀ values, solubility measurements) in the provided evidence limits direct pharmacological comparisons. Future studies should prioritize synthesizing and testing this compound alongside its analogs to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
